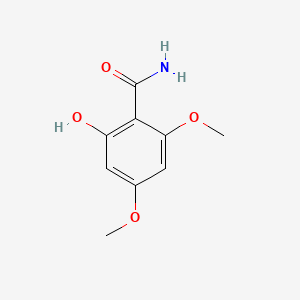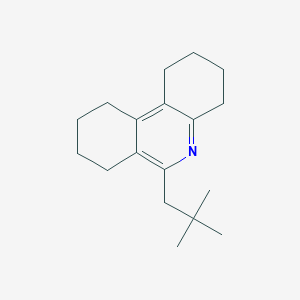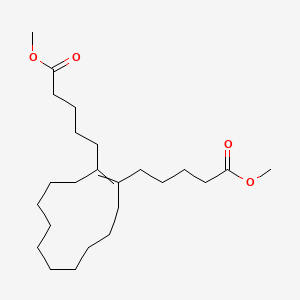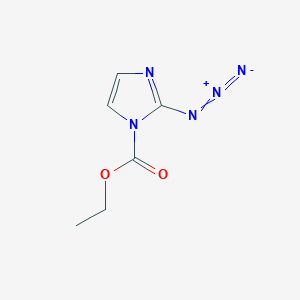
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the nitro group on the thiophene ring and the methyl group on the thiazole ring contributes to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-nitrothiophene with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups on the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole and thiophene rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-aminothiophen-2-yl)-1,3-thiazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-4-(4-chlorothiophen-2-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
62672-02-0 |
|---|---|
Formule moléculaire |
C8H6N2O2S2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2-methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-5-9-7(4-13-5)8-2-6(3-14-8)10(11)12/h2-4H,1H3 |
Clé InChI |
AKWHNMBDKGUVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)



![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)

